1H-Imidazole-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1H-imidazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATLYOJBJBLUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039647-38-5 | |
| Record name | 1H-imidazole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the condensation of glyoxal and ammonia, followed by further functionalization to introduce the carboxylic acid group. The final step involves the conversion to the hydrochloride salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different imidazole derivatives with altered functional groups.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of substituted imidazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole carboxylates, and other functionalized derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Resistance Inhibition
1H-Imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore effective against metallo-β-lactamases (MBLs), which are significant contributors to antimicrobial resistance. Recent studies have demonstrated its potential in developing inhibitors that can reverse carbapenem resistance in Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .
Antitumor Activity
Research indicates that derivatives of 1H-imidazole-2-carboxylic acid exhibit promising antitumor properties. For instance, imidazole-based hybrids have shown selective inhibition of carbonic anhydrases associated with breast and lung tumors, suggesting potential as therapeutic leads for cancer treatment .
Table 1: Summary of Antimicrobial and Antitumor Activities
| Study Reference | Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|---|
| MBL Inhibition | E. coli, P. aeruginosa | Not specified | |
| Antitumor | MDA-MB-231 (breast cancer) | Not specified |
Catalysis
1H-Imidazole-2-carboxylic acid is utilized as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis. Its role in catalysis is crucial for developing sustainable chemical processes, particularly in the synthesis of pharmaceuticals where efficiency and specificity are paramount .
Biochemical Research
This compound is employed in biochemical studies to investigate enzyme activity and protein interactions. It aids researchers in elucidating metabolic pathways and understanding the mechanisms underlying various biological processes .
Case Study: Enzyme Interaction
A study focused on the interaction of 1H-imidazole-2-carboxylic acid with specific enzymes revealed its capacity to modulate enzyme activity, providing insights into its potential as a biochemical tool for studying metabolic pathways .
Material Science
In material science, 1H-imidazole-2-carboxylic acid is incorporated into advanced materials such as polymers and coatings. Its inclusion enhances durability and chemical resistance, making it valuable for developing materials that can withstand harsh environments .
Agricultural Chemistry
The compound also finds application in agricultural chemistry, particularly in the formulation of agrochemicals. It contributes to the development of more effective herbicides and pesticides that are designed to be safer for the environment while maintaining efficacy against pests .
Mechanism of Action
The mechanism of action of 1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Key Properties :
- Melting Point : The free acid (1H-Imidazole-2-carboxylic acid) melts at 198°C , while the hydrochloride form’s exact melting point is unspecified but likely higher due to ionic interactions .
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free acid, critical for bioavailability in biological systems .
- Synthesis : Prepared via methods analogous to Scheme 34 in Iqbal et al. (2022), involving condensation reactions and acid activation with reagents like EDC/HOBt .
Comparison with Structurally Similar Compounds
Imidazole-Based Carboxylic Acids
(a) 4-Imidazoleacetic Acid Hydrochloride
(b) 1-Benzyl-1H-Imidazole-2-carboxylic Acid
- Structure : N1-benzyl substitution on the imidazole ring.
- Molecular Weight : 202.21 g/mol; CAS RN : 16042-26-5 .
Functional Group Variants
(a) 1H-Imidazole-2-carbaldehyde (2-IC)
(b) Thiazole-4-carboxylic Acid
- Structure : Thiazole ring instead of imidazole, with a carboxylic acid at the 4-position.
- Activity : Retains partial MBL inhibition, unlike most structural analogs, underscoring the imidazole ring’s superiority in binding MBL active sites .
Substituted Derivatives
(a) 1-(Propan-2-yl)-1H-Imidazole-2-carboxylic Acid Hydrochloride
(b) N-(3-(1H-Imidazol-1-yl)propyl)-1-methyl Indole-2-carboxamide
- Structure : Carboxamide-linked indole moiety.
- Synthesis : Uses EDC/HOBt-mediated coupling, similar to imidazole-2-carboxylic acid derivatives .
- Activity : Targets heme oxygenase-1 (HO-1) rather than MBLs, demonstrating functional group specificity in biological targeting .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
Biological Activity
1H-Imidazole-2-carboxylic acid hydrochloride (ICA) is a compound of significant interest in medicinal chemistry due to its potential as a metal-binding pharmacophore and its inhibitory effects on metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with ICA.
1H-Imidazole-2-carboxylic acid serves as a core structure for the development of derivatives aimed at inhibiting MBLs, particularly those in the Ambler subclass B1. These enzymes are notorious for hydrolyzing β-lactam antibiotics, rendering them ineffective. The mechanism by which ICA and its derivatives exert their effects involves binding to the active sites of MBLs, disrupting their function, and thereby restoring the efficacy of β-lactam antibiotics such as meropenem.
Key Findings:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications at the 1-position of ICA significantly influence its inhibitory potency against MBLs. For instance, certain derivatives exhibited enhanced activity by engaging with flexible loops in the MBL active site, improving their penetration into Gram-negative bacterial cells .
- Inhibition Potency : Among the tested ICA derivatives, some demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects against specific MBLs like VIM-2 .
Antimicrobial Activity
The antimicrobial properties of ICA and its derivatives have been explored extensively. Research indicates that these compounds exhibit varying degrees of activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of ICA Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ICA Derivative 1 | Escherichia coli | 8 µg/mL |
| ICA Derivative 2 | Staphylococcus aureus | 16 µg/mL |
| ICA Derivative 3 | Pseudomonas aeruginosa | 32 µg/mL |
| ICA Derivative 4 | Bacillus subtilis | 4 µg/mL |
Note: The above values are indicative and may vary based on experimental conditions .
Case Study 1: Inhibition of MBLs
A recent study demonstrated that a specific derivative of ICA (referred to as compound 55) not only inhibited MBLs effectively but also restored the activity of meropenem against resistant strains of Escherichia coli. This compound was shown to penetrate the bacterial outer membrane and induce morphological changes in bacterial cells post-treatment, suggesting its potential as a therapeutic agent for overcoming carbapenem resistance .
Case Study 2: Antiviral Potential
In addition to its antibacterial properties, ICA derivatives have been investigated for their antiviral activities. A study focusing on hepatitis C virus (HCV) indicated that certain imidazole derivatives could inhibit NS3/4A protease, essential for viral replication. Compounds derived from ICA demonstrated IC50 values in the low micromolar range against this target, highlighting their potential in antiviral drug development .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of ICA derivatives have been evaluated in vivo, showing favorable profiles with good absorption and low toxicity. These characteristics are crucial for their consideration as viable therapeutic agents against resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Imidazole-2-carboxylic acid hydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via substitution reactions at the 4(5)-position of the imidazole ring. Key steps include carboxylation under controlled pH and temperature, followed by hydrochlorination. Purity validation should involve melting point analysis (reported as ~198°C for the free acid form) and high-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer-methanol mobile phase (e.g., 70:30 v/v) .
Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?
- Analysis : Variations in melting points (e.g., 198°C for free acid vs. 223–225°C for derivatives) may arise from differences in hydration states or impurities. Cross-validate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Solubility contradictions can be resolved by testing in buffered solutions (pH 1–14) to account for zwitterionic behavior, as demonstrated in pH-dependent stability studies .
Advanced Research Questions
Q. How does pH influence the tautomeric equilibrium and stability of this compound in aqueous solutions?
- Experimental Design : Prepare buffer systems (e.g., KCl/HCl for pH 1, KHPO/NaHPO for pH 7) and use UV-Vis spectroscopy to monitor tautomer shifts. At acidic pH (<3), the protonated imidazole ring dominates, while deprotonation occurs at neutral-to-basic pH, affecting hydrogen-bonding networks and solubility .
Q. What advanced spectroscopic techniques are suitable for characterizing hydrogen-bonding interactions in this compound?
- Methodology :
- NMR : Use H and NMR in DO to observe chemical shifts indicative of hydrogen bonding. For example, the carboxylic proton signal disappears upon deprotonation at higher pH .
- X-ray crystallography : Resolve crystal structures to identify intermolecular interactions, such as O–H···N bonds between carboxyl groups and imidazole nitrogens .
Q. How can derivatization strategies enhance the compound’s utility in coordination chemistry or drug design?
- Synthetic Approaches :
- Introduce substituents at the 4(5)-position (e.g., thiol or alkyl groups) to modify electronic properties. For example, 4(5)-(2-mercaptoethyl) derivatives show enhanced metal-binding capacity .
- Optimize reaction conditions (e.g., solvent polarity, catalysts) to avoid side reactions, as the imidazole ring is sensitive to electrophilic substitution .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent yields in the synthesis of 1H-Imidazole-2-carboxylic acid derivatives?
- Troubleshooting :
- Monitor reaction pH rigorously; deviations >0.5 units can alter tautomer ratios and reaction pathways.
- Use LC-MS to identify byproducts, such as over-alkylated or oxidized species. Adjust protecting groups (e.g., tert-butyl esters) to stabilize intermediates .
Q. What factors contribute to variability in reported pKa values for the imidazole and carboxylic acid groups?
- Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
